molecular formula C8H7NO4 B1315033 5-Nitro-2,3-dihydro-1,4-benzodioxine CAS No. 57356-28-2

5-Nitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1315033
CAS No.: 57356-28-2
M. Wt: 181.15 g/mol
InChI Key: XDHJIJSXCHOQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2,3-dihydro-1,4-benzodioxine: is an organic compound that belongs to the class of benzodioxines. It is characterized by a benzene ring fused with a dioxine ring, with a nitro group attached to the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 2,3-dihydro-1,4-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale nitration reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Nitro-2,3-dihydro-1,4-benzodioxine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 5-amino-2,3-dihydro-1,4-benzodioxine.

    Substitution: Formation of various substituted benzodioxines depending on the substituent introduced.

Scientific Research Applications

Chemistry:

5-Nitro-2,3-dihydro-1,4-benzodioxine serves as a versatile intermediate in organic synthesis. It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Biology:

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

Medicine:

The compound is explored for its potential use in drug development. Its derivatives have shown promise in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industry:

In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Nitro-2,3-dihydro-1,4-benzodioxine is primarily attributed to its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can target enzymes and proteins involved in cellular processes, thereby exerting its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

    2,3-Dihydro-1,4-benzodioxine: Lacks the nitro group and has different chemical reactivity and biological properties.

    5-Amino-2,3-dihydro-1,4-benzodioxine: The amino derivative of 5-Nitro-2,3-dihydro-1,4-benzodioxine with distinct chemical and biological properties.

    2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine: A highly nitrated derivative with different applications and properties

Uniqueness:

This compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activities.

Properties

IUPAC Name

5-nitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJIJSXCHOQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481548
Record name 5-Nitro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57356-28-2
Record name 5-Nitro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2-Dibromoethane (12.0 g, 0.064 mol), potassium carbonate (17.6 g, 0.127 mol) and tetra-n-butyl ammonium bromide (1.37 g, 0.0043 mol) were added to a stirred solution of 3-nitrocatechol (6.59 g, 0.043 mol) in toluene (210 ml). The solution was heated at reflux with azeotropic removal of water for 23 h, cooled to room temperature, washed with 2N. sodium hydroxide solution (150 ml), dried (Na2SO4), and evaporated in vacuo to give an orange oil. Purification by column chromatography (silica; ether) gave the product (2.55 g), m.p. 55-59° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
catalyst
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of compound 8A (3.0 g, 19.4 mmol) in DMF (40 mL) was added CsF (14.7 g, 96.8 mmol), followed by dibromoethane (1.84 mL, 21.3 mmol). The mixture was heated to 110° C. for 1.5 h, then cooled to rt, partitioned between water and Et2O. The separated Et2O layer was washed with water, saturated aqueous NaHCO3, brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was chromatographed (silica gel) eluting with 5% MeOH in CH2Cl2 to afford the title compound (0.73 g).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Nitro-1,2-benzenediol (5 g; 32.26 mmol), dibromoethane (12.13 ml; 64.52 mmol), tetra(n-butyl)ammonium bromide (1.1 g; 32.26 mmol) and K2CO3 (13.35 g; 96.78 mmol) were stirred at reflux in toluene overnight. The reaction was then poured onto water (150 ml) and twice extracted with diethyl ether (2×150 ml). The combined organics were washed with water (100 ml) and brine (100 ml) then dried with MgSO4 and the solvents removed to afford the desired product (5.4 g; 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.13 mL
Type
reactant
Reaction Step One
Name
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods IV

Procedure details

To a solution of 3-nitrobenzene-1,2-diol (11 g, 0.071 mol) in N,N′-dimethylformamide (500 mL) was added potassium carbonate (29 g, 0.0.213 mol) followed by 1,2-dibromoethane (14.7 g, 0.078 mol). The mixture was heated at 110° C. for 2 hours. After cooled to room temperature, the mixture was poured into water and then extracted with ether. The organic phases were combined and dried over anhydrous sodium sulfate, filtrated and concentrated to give a crude product, which was purified by silica gel column chromatography (petroleum ether/ethyl acetate 20/1) to afford the product 5-nitro-2,3-dihydrobenzo[b][1,4]dioxine (8 g, yield 62%). 1H NMR (400 MHz, CDCl3) δ ppm 7.48-7.50 (dd, 1H, J=1.6 Hz, 8.4 Hz), 7.09-7.12 (dd, 1H, J=1.6 Hz, 8.4 Hz), 6.88-6.92 (t, 1H, J=8.4 Hz), 4.40-4.42 (m, 2H), 4.34-4.36 (m, 2H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2,3-dihydro-1,4-benzodioxine
Reactant of Route 2
Reactant of Route 2
5-Nitro-2,3-dihydro-1,4-benzodioxine
Reactant of Route 3
Reactant of Route 3
5-Nitro-2,3-dihydro-1,4-benzodioxine
Reactant of Route 4
Reactant of Route 4
5-Nitro-2,3-dihydro-1,4-benzodioxine
Reactant of Route 5
5-Nitro-2,3-dihydro-1,4-benzodioxine
Reactant of Route 6
Reactant of Route 6
5-Nitro-2,3-dihydro-1,4-benzodioxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.